N-(5-chloro-2-hydroxyphenyl)-3-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide N-(5-chloro-2-hydroxyphenyl)-3-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13267111
InChI: InChI=1S/C22H19ClN2O3S2/c1-14(11-15-5-3-2-4-6-15)12-19-21(28)25(22(29)30-19)10-9-20(27)24-17-13-16(23)7-8-18(17)26/h2-8,11-13,26H,9-10H2,1H3,(H,24,27)/b14-11+,19-12-
SMILES: CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O
Molecular Formula: C22H19ClN2O3S2
Molecular Weight: 459.0 g/mol

N-(5-chloro-2-hydroxyphenyl)-3-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide

CAS No.:

Cat. No.: VC13267111

Molecular Formula: C22H19ClN2O3S2

Molecular Weight: 459.0 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-hydroxyphenyl)-3-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide -

Specification

Molecular Formula C22H19ClN2O3S2
Molecular Weight 459.0 g/mol
IUPAC Name N-(5-chloro-2-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Standard InChI InChI=1S/C22H19ClN2O3S2/c1-14(11-15-5-3-2-4-6-15)12-19-21(28)25(22(29)30-19)10-9-20(27)24-17-13-16(23)7-8-18(17)26/h2-8,11-13,26H,9-10H2,1H3,(H,24,27)/b14-11+,19-12-
Standard InChI Key QNYXNARCQBPTDM-JKLBGJETSA-N
Isomeric SMILES C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O
SMILES CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O
Canonical SMILES CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s molecular formula is C₂₂H₁₉ClN₂O₃S₂, with a molecular weight of 459.0 g/mol. Key structural features include:

  • Thiazolidinone core: A five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively, and a ketone group at position 4.

  • Chlorohydroxyphenyl group: A substituted phenyl ring with hydroxyl (-OH) and chloro (-Cl) groups at positions 2 and 5, enhancing electronic and steric properties.

  • Propanamide chain: A three-carbon linker connecting the thiazolidinone core to the chlorohydroxyphenyl group, facilitating interactions with biological targets .

  • Stereochemical configuration: The (5Z) and (2E) designations indicate the spatial arrangement of substituents around double bonds, influencing molecular geometry and binding affinity.

Spectroscopic and Computational Data

  • IUPAC Name: N-(5-Chloro-2-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide.

  • InChI Key: Generated via computational tools, this identifier aids in database searches and structural comparisons.

  • DFT Studies: Theoretical analyses predict electron density distributions, highlighting nucleophilic regions at the thioxo group and electrophilic sites at the ketone .

Synthesis and Chemical Transformations

Synthetic Pathways

The synthesis involves multi-step reactions, typically including:

  • Thiazolidinone Core Formation: Condensation of thiourea derivatives with α-mercaptoacetic acid under acidic conditions .

  • Substituent Attachment:

    • Chlorohydroxyphenyl Group: Introduced via nucleophilic aromatic substitution or coupling reactions.

    • Propanamide Chain: Added through amide bond formation using carbodiimide-based coupling agents .

  • Stereochemical Control: Achieved via temperature modulation and catalytic asymmetric synthesis to favor (5Z) and (2E) configurations .

Optimization Strategies

  • Solvent Systems: Ethanol and methanol are preferred for their polarity, enhancing reaction yields (70–85%).

  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate ring closure, while palladium catalysts facilitate cross-coupling reactions .

  • Green Chemistry: Microwave-assisted synthesis reduces reaction times from hours to minutes, improving energy efficiency .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High lipophilicity (logP = 3.2) ensures good membrane permeability.

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites, necessitating dosage adjustments in hepatic impairment .

  • Excretion: Renal clearance accounts for 60% of elimination, with a half-life of 6.2 hours .

Toxicity Considerations

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models, indicating low acute risk .

  • Genotoxicity: Negative Ames test results suggest minimal mutagenic potential .

Future Directions and Applications

Structural Optimization

  • Hybrid Derivatives: Fusion with quinoline or pyrazole moieties may enhance anticancer activity .

  • Prodrug Design: Esterification of the hydroxyl group could improve oral bioavailability .

Clinical Translation

  • Preclinical Studies: Chronic toxicity assessments and formulation development are needed before Phase I trials.

  • Targeted Delivery: Nanoparticle encapsulation may reduce off-target effects and enhance tumor accumulation .

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